molecular formula C23H17ClO3 B11658077 6-chloro-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

6-chloro-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11658077
M. Wt: 376.8 g/mol
InChI Key: YHDFJDDGMMOSKZ-UHFFFAOYSA-N
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Description

6-Chloro-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by:

  • Core structure: A 2H-chromen-2-one (coumarin) backbone.
  • Substituents:
    • Chlorine at the 6-position.
    • A 4-methylbenzyloxy group at the 7-position.
    • A phenyl group at the 4-position.

Coumarins are studied for diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The substitution pattern on the coumarin scaffold significantly influences these properties .

Properties

Molecular Formula

C23H17ClO3

Molecular Weight

376.8 g/mol

IUPAC Name

6-chloro-7-[(4-methylphenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C23H17ClO3/c1-15-7-9-16(10-8-15)14-26-22-13-21-19(11-20(22)24)18(12-23(25)27-21)17-5-3-2-4-6-17/h2-13H,14H2,1H3

InChI Key

YHDFJDDGMMOSKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-phenyl-2H-chromen-2-one and 4-methylbenzyl alcohol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions. A suitable solvent, such as dimethylformamide (DMF), is used to dissolve the starting materials.

    Catalyst: A base catalyst, such as potassium carbonate, is added to facilitate the reaction.

    Reaction: The 4-methylbenzyl alcohol is added dropwise to the solution of 6-chloro-4-phenyl-2H-chromen-2-one in DMF, and the mixture is heated to a temperature of around 80-100°C. The reaction is allowed to proceed for several hours until the desired product is formed.

    Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methylbenzyl groups, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, and thiols are employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrogen or other functional groups replacing the chloro group.

    Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-position benzyloxy group is a critical site for modulation. Key analogs include:

Compound Name Substituent at 7-Position Molecular Formula Molecular Weight Key Properties/Notes References
6-Chloro-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one (Target Compound) 4-Methylbenzyloxy C22H17ClO3 364.82 Moderate lipophilicity; methyl enhances stability. N/A
6-Chloro-7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one 3,4-Dichlorobenzyloxy C22H13Cl3O3 431.69 High lipophilicity; potential antibacterial activity.
6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one 2,4-Dichlorobenzyloxy C22H13Cl3O3 431.69 Steric hindrance may reduce bioavailability.
6-Chloro-7-[(2-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one 2-Chlorobenzyloxy C22H14Cl2O3 397.25 Electron-withdrawing Cl may alter reactivity.
6-Chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one 4-Chlorobenzyloxy C22H14Cl2O3 397.26 Balanced lipophilicity; commercial research interest.
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one Oxiran-2-ylmethoxy (epoxide) C18H13ClO4 352.13 Reactive epoxide group; potential for further derivatization.

Key Observations :

  • Chlorination : Increasing chlorine atoms (e.g., 3,4-dichloro analogs) enhance molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility .
  • Reactive Groups : The epoxide-containing analog (CAS 58330-12-4) offers unique reactivity for covalent binding or prodrug strategies .

Substituent Variations at the 4-Position

The 4-phenyl group is conserved in most analogs, but exceptions include:

Compound Name 4-Position Substituent Molecular Formula Molecular Weight Notes References
6-Hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one Phenyl C29H30O4 442.55 Hexyl chain increases hydrophobicity.
6-Chloro-7-[(2-methoxyphenyl)methoxy]-4-propylchromen-2-one Propyl C20H19ClO4 358.82 Propyl may reduce π-π stacking interactions.

Key Observations :

  • Phenyl vs. Alkyl : The 4-phenyl group contributes to planar rigidity, favoring π-π interactions in target binding. Substitution with alkyl chains (e.g., propyl) may disrupt this but improve solubility .

Biological Activity

6-Chloro-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one derivatives, known for their diverse biological activities. This compound features a chloro group at the 6th position, a 4-methylbenzyl ether at the 7th position, and a phenyl group at the 4th position of its chromen-2-one core. Its molecular formula is C23H19ClO3C_{23}H_{19}ClO_3 with a molecular weight of approximately 376.8 g/mol. The unique structural features of this compound contribute to its potential therapeutic applications, particularly in medicinal chemistry and pharmacology.

Initial studies suggest that this compound may act as an enzyme inhibitor , potentially disrupting specific biological pathways involved in various diseases, including cancer and inflammatory conditions. The exact mechanisms are still under investigation, but it is believed that this compound may influence cellular signaling pathways and interact with specific enzymes or receptors critical to disease processes .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Anti-inflammatory Activity :
    • Studies have shown that it can inhibit albumin denaturation, which is indicative of anti-inflammatory properties. For instance, in vitro tests demonstrated that the compound significantly reduced the denaturation of human serum albumin compared to controls .
  • Anticancer Potential :
    • The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells, although further studies are necessary to elucidate its full anticancer potential .
  • Enzyme Inhibition :
    • It has been reported to interact with enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar chromen-2-one derivatives, providing insights into the potential effects of this compound:

StudyFindings
In vitro study on anti-inflammatory effects The compound exhibited significant inhibition of albumin denaturation with an IC50 comparable to ibuprofen .
Cytotoxicity assays on cancer cell lines Induced apoptosis in breast and colon cancer cell lines; further mechanistic studies are ongoing .
Enzyme interaction studies Showed potential inhibition of COX enzymes involved in inflammatory responses .

Synthesis and Structural Variants

The synthesis of this compound typically involves the reaction of 6-chloro-4-hydroxycoumarin with 4-methylbenzyl chloride under basic conditions. Variants of this compound have been synthesized to explore structure-activity relationships (SAR), revealing that modifications at various positions can significantly affect biological activity.

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-oneC23H17ClO3C_{23}H_{17}ClO_3Hydroxy group instead of methoxy group
6-Chloro-7-(4-fluorophenyl)methoxy)-4-pheny l -2H-chromen -2-oneC22H14ClFO3C_{22}H_{14}ClFO_3Fluorinated phenyl group
6-Chloro-7-(3-methoxybenzyl)oxy)-4-pheny l -2H-chromen -2-oneC23H19ClO3C_{23}H_{19}ClO_3Methyl instead of methoxy group

These comparisons highlight how structural variations influence biological properties, emphasizing the unique profile of 6-chloro-7-[(4-methylbenzyl)oxy]-4-pheny l -2H-chromen -2-one.

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